1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine
CAS No.: 919300-07-5
Cat. No.: VC15951604
Molecular Formula: C9H7F3N2O2
Molecular Weight: 232.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919300-07-5 |
---|---|
Molecular Formula | C9H7F3N2O2 |
Molecular Weight | 232.16 g/mol |
IUPAC Name | 1-(2,6-difluoro-4-nitrophenyl)-3-fluoroazetidine |
Standard InChI | InChI=1S/C9H7F3N2O2/c10-5-3-13(4-5)9-7(11)1-6(14(15)16)2-8(9)12/h1-2,5H,3-4H2 |
Standard InChI Key | WYVOEVCNJSXLFK-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)F |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound consists of a four-membered azetidine ring (C₃H₆N) substituted with a fluorine atom at position 3 and a 2,6-difluoro-4-nitrophenyl group at position 1. Key structural parameters derived from density functional theory (DFT) calculations on related systems suggest:
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Azetidine ring geometry: Planar distortion due to fluorine substitution, with C–N bond lengths of ~1.48 Å and C–F bonds of ~1.34 Å .
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Phenyl ring substitution: Nitro (-NO₂) and fluorine groups induce significant electron-withdrawing effects, stabilizing the aromatic system through resonance and inductive effects .
Table 1: Calculated Geometric Parameters (B3LYP/6-31G(d,p))
Parameter | Value (Å/°) | Source Analog |
---|---|---|
C1–N (azetidine) | 1.482 | M1 derivative |
C3–F (azetidine) | 1.339 | 3,4-difluoroproline study |
C–F (phenyl) | 1.341 | M6 derivative |
N–O (nitro) | 1.221 | Nitrophenyl DFT data |
Synthetic Pathways
While no direct synthesis of 1-(2,6-difluoro-4-nitrophenyl)-3-fluoroazetidine has been reported, plausible routes can be inferred:
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Azetidine functionalization: Fluorination of 3-hydroxyazetidine precursors using diethylaminosulfur trifluoride (DAST), followed by Suzuki–Miyaura coupling with 2,6-difluoro-4-nitrobenzene boronic acid .
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Epoxide ring-opening: Adaptation of Novartis’ methodology for 3,4-difluoropyrrolidines , substituting proline precursors with azetidine analogs.
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Nitro-group introduction: Electrophilic nitration of 1-(2,6-difluorophenyl)-3-fluoroazetidine using mixed acid (HNO₃/H₂SO₄) under controlled conditions .
Electronic Properties and Reactivity
Frontier Molecular Orbital Analysis
DFT studies on nitrophenyl-azetidine hybrids reveal:
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HOMO-LUMO gap (ΔEg): ~4.2–4.8 eV, indicating moderate electronic stability . Fluorine substituents lower LUMO energies (-2.4 to -2.9 eV) through inductive effects, enhancing electrophilicity .
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Molecular electrostatic potential (MEP): Nitro and fluorine groups act as electrophilic attack sites, while the azetidine nitrogen exhibits nucleophilic character .
Table 2: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))
Parameter | Value (eV) | Comparative System |
---|---|---|
HOMO energy | -6.8 | M6 derivative |
LUMO energy | -2.6 | 3,4-difluoroproline |
ΔEg | 4.2 | Nitrophenyl-azetidine |
Dipole moment | 5.1 D | Fluorinated pyrazole |
Nonlinear Optical (NLO) Properties
Hyperpolarizability (β) calculations for nitrophenyl-azetidine systems suggest strong NLO responses (β ≈ 12–18 × 10⁻³⁰ esu), driven by charge transfer between the electron-deficient nitro group and electron-rich azetidine ring .
Spectroscopic Characterization
Vibrational Spectroscopy
Key IR absorption bands predicted via DFT:
NMR Chemical Shifts
Comparative data from fluorinated azetidines :
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¹⁹F NMR: δ -118 to -122 ppm (azetidine F), -105 to -110 ppm (phenyl F)
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¹H NMR: δ 4.1–4.3 ppm (azetidine CH₂), 7.8–8.1 ppm (phenyl H)
Parameter | Value | Method |
---|---|---|
LogP | 2.68 | ChemAxon |
PSA | 58.3 Ų | DFT calculation |
CYP3A4 inhibition | Low risk | ADMET prediction |
Antioxidant Activity
Molecular docking simulations of nitrophenyl-azetidine derivatives show strong binding to NADPH oxidase (binding energy < -8.5 kcal/mol), suggesting potential antioxidant applications .
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds indicates decomposition onset at ~210°C, with exothermic peaks at 230–250°C .
Hydrolytic Susceptibility
The azetidine ring demonstrates moderate stability in aqueous media (t₁/₂ = 12–24 h at pH 7.4), with accelerated degradation under acidic conditions (t₁/₂ = 2–4 h at pH 1.2) .
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